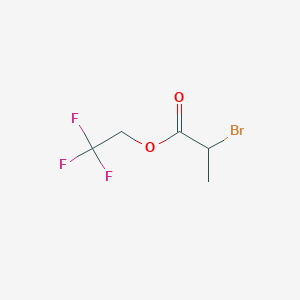
2,2,2-Trifluoroethyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2-bromopropanoate is an organic compound with the molecular formula C5H6BrF3O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and trifluoroethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide in ethanol are used to induce elimination reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2,2,2-trifluoroethyl esters of various functional groups.
Elimination Reactions: The major product is propene, along with trifluoroethanol as a byproduct.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 2-bromopropanoate involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The trifluoroethyl group, due to its electron-withdrawing nature, influences the reactivity and stability of the compound. These properties make it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but lacks the bromine atom.
2-Bromopropanoic Acid: The parent acid of 2,2,2-Trifluoroethyl 2-bromopropanoate, used in various organic reactions.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoroethyl groups. This combination imparts distinct reactivity and electronic properties, making it valuable in synthetic chemistry and various applications .
Eigenschaften
CAS-Nummer |
91676-38-9 |
|---|---|
Molekularformel |
C5H6BrF3O2 |
Molekulargewicht |
235.00 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2-bromopropanoate |
InChI |
InChI=1S/C5H6BrF3O2/c1-3(6)4(10)11-2-5(7,8)9/h3H,2H2,1H3 |
InChI-Schlüssel |
DECUXGVYQIDXBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


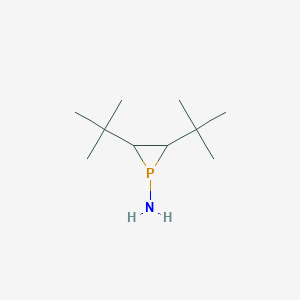
![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)
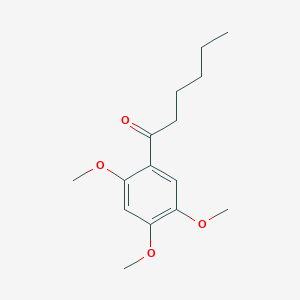

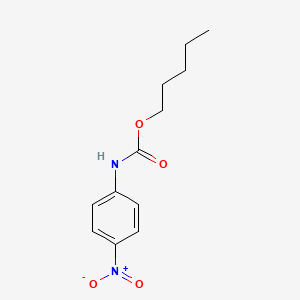
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)

![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)
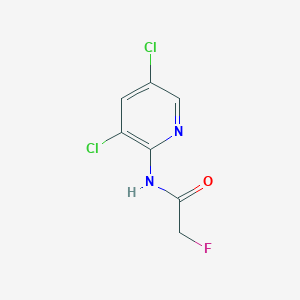
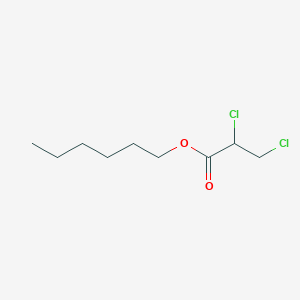
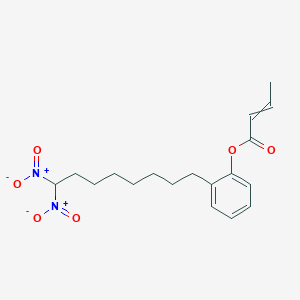
![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)


